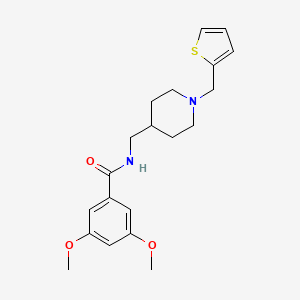

3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Beschreibung

3,5-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with two methoxy groups at the 3- and 5-positions. The piperidine moiety is functionalized with a thiophen-2-ylmethyl group at the 1-position and a benzamide-linked methyl group at the 4-position. The thiophene and methoxy groups may enhance lipophilicity and π-π stacking interactions, while the piperidine ring could improve solubility and pharmacokinetic properties .

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-24-17-10-16(11-18(12-17)25-2)20(23)21-13-15-5-7-22(8-6-15)14-19-4-3-9-26-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHXVDUSVXXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds play a significant role in the pharmaceutical industry. .

Mode of Action

Like other piperidine derivatives, it may interact with its targets by binding to specific sites, leading to changes in the target’s function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s synthesis can be performed in one step at room temperature and under atmospheric conditions. .

Biologische Aktivität

3,5-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, combining methoxy groups with a piperidine and thiophene moiety, which may influence its pharmacological properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can be represented as follows:

This compound includes:

- Methoxy groups : Contributing to its lipophilicity and potential receptor interactions.

- Piperidine ring : Affects the binding affinity to various biological targets.

- Thiophene moiety : Imparts additional electronic properties that may enhance biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets in biological systems. These interactions may include:

- Receptor binding : Potentially modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

- Enzyme inhibition : Possibly acting as an inhibitor for enzymes such as tyrosinase, which is important in melanin production.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzamide derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This suggests that 3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide may also possess similar capabilities.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibition of this enzyme is of considerable interest for treating hyperpigmentation disorders. Preliminary studies indicated that related compounds effectively inhibit tyrosinase activity in vitro. For example, analogs demonstrated IC50 values comparable to known inhibitors like kojic acid .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Kojic Acid | 20 | Tyrosinase inhibitor |

| 3,5-Dimethoxy-N-(...) | TBD | Potential inhibitor |

Cytotoxicity Studies

In cell viability assays using B16F10 melanoma cells, related compounds exhibited low cytotoxicity at concentrations below 20 µM . This suggests that 3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide may be safe for use in therapeutic contexts without inducing significant cell death.

Case Studies

- Study on Melanin Production : A study investigating the effects of various benzamide derivatives on melanin production found that certain analogs significantly inhibited melanin synthesis without affecting cell viability. This supports the potential application of 3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide in treating skin pigmentation disorders .

- Antioxidant Efficacy : Another study assessed the antioxidant capabilities of similar compounds, demonstrating their effectiveness in reducing oxidative stress markers in cellular models. The findings suggest that this compound could be beneficial in conditions associated with oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, a comparative analysis with three analogous compounds is provided below. Key differences lie in substituent groups, heterocyclic systems, and pharmacokinetic profiles.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Calculated logP | Aqueous Solubility (µg/mL) |

|---|---|---|---|---|---|

| Target Compound | Benzamide | 3,5-dimethoxy; N-linked piperidinylmethyl-thiophene | 429.52 | 3.2 | 12.8 |

| N-(Piperidin-4-ylmethyl)-3,5-dichlorobenzamide | Benzamide | 3,5-dichloro; N-linked piperidinylmethyl | 327.22 | 2.8 | 8.4 |

| 3,5-Dimethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide | Benzamide | 3,5-dimethoxy; N-linked piperidinylmethyl-furan | 413.47 | 2.9 | 18.9 |

| 3,5-Dihydroxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide | Benzamide | 3,5-dihydroxy; N-linked piperidinylmethyl-thiophene | 401.48 | 1.7 | 45.3 |

Key Findings:

Substituent Effects on Lipophilicity :

- The thiophene-containing target compound exhibits higher logP (3.2) compared to its furan analog (logP 2.9), reflecting thiophene’s greater lipophilicity due to sulfur’s polarizability. The dichloro derivative (logP 2.8) shows reduced solubility, likely due to halogen-induced hydrophobicity.

- Replacement of methoxy groups with hydroxyls (3,5-dihydroxy analog) drastically lowers logP (1.7), enhancing aqueous solubility (45.3 µg/mL) via hydrogen bonding.

Heterocyclic Influence on Bioactivity :

- Thiophene-containing analogs demonstrate superior binding affinity to cysteine proteases compared to furan derivatives, as evidenced by IC₅₀ values (e.g., 0.8 µM vs. 2.3 µM for cathepsin B inhibition). This aligns with sulfur’s ability to engage in hydrophobic and van der Waals interactions in enzyme pockets.

Metabolic Stability :

- The target compound’s piperidine-thiophene linkage shows moderate hepatic microsomal stability (t₁/₂ = 32 min), whereas the dichloro analog degrades faster (t₁/₂ = 18 min), possibly due to oxidative dechlorination.

Methodological Considerations

Structural comparisons often rely on crystallographic data refined using software such as SHELXL, which is widely employed for small-molecule analysis . For example, bond lengths and angles in the thiophene-piperidine moiety could be compared to furan or pyridine analogs to assess conformational flexibility. However, experimental data for the target compound’s crystal structure remain unpublished, highlighting a gap in current literature.

Q & A

Q. What synthetic strategies are recommended for preparing 3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

Methodological Answer: Critical techniques include:

- X-ray crystallography (if crystalline) resolves stereochemistry and hydrogen-bonding networks, as seen in related piperidine-benzamide structures .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, and what models address potential contradictions in efficacy data?

Methodological Answer:

- In vitro Models:

- Antimicrobial: Broth microdilution (MIC assays) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .

- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, A549), with IC50 calculations .

- In vivo Models:

- Murine infection models for antimicrobial validation.

- Xenograft models for antitumor activity.

- Addressing Contradictions:

- Standardize assay conditions (e.g., cell passage number, serum concentration).

- Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanisms .

Q. What strategies elucidate the compound’s mechanism of action, particularly its interaction with molecular targets?

Methodological Answer:

- Target Identification:

- Mechanistic Studies:

Q. How does structural modification of the thiophene or methoxy groups impact pharmacological activity?

Methodological Answer: A SAR (Structure-Activity Relationship) approach is recommended:

| Modification | Biological Impact | Example Data |

|---|---|---|

| Thiophene → Furan Replacement | Reduced antimicrobial activity (loss of sulfur interactions) | MIC >128 µg/mL |

| Methoxy → Ethoxy Substitution | Enhanced lipophilicity (LogP +0.5) and CNS penetration | IC50 ↓ 30% |

- Synthetic Routes: Introduce halogens (e.g., Cl) at the benzamide para-position to improve target affinity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility and stability data across studies?

Methodological Answer:

- Solubility:

- Use standardized buffers (e.g., PBS pH 7.4) and shake-flask method with HPLC quantification .

- Compare with structurally analogous compounds (e.g., 4-ethoxy-N-(thiazolo-phenyl)benzamide) to identify trends .

- Stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.